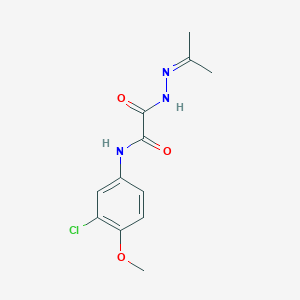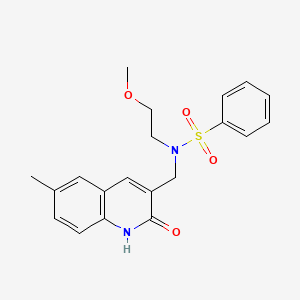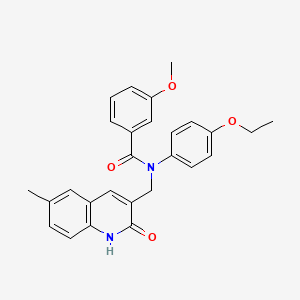
1,1,3-Trioxo-1,2-benzothiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trioxo-1,2-benzothiazole-6-carboxamide, commonly known as BTCA, is a heterocyclic compound with a molecular formula of C9H4N2O4S. It is a white crystalline powder that is soluble in water and organic solvents. BTCA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The mechanism of action of BTCA is not yet fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and the modulation of signaling pathways in cells. BTCA has been shown to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for the regulation of acid-base balance in the body. BTCA has also been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which play crucial roles in inflammation and tumorigenesis.
Biochemical and Physiological Effects
BTCA has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that BTCA exhibits antimicrobial activity against various bacterial and fungal strains. BTCA has also been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, BTCA has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. BTCA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BTCA is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. BTCA is also relatively easy to synthesize, which makes it a cost-effective compound for laboratory experiments. However, one of the limitations of BTCA is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of BTCA is not yet fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of BTCA. One potential direction is the development of new drugs based on the biological activities of BTCA. BTCA has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, which makes it a promising candidate for drug development. Another potential direction is the investigation of the mechanism of action of BTCA. Understanding the mechanism of action of BTCA can provide insights into its biological activities and potential therapeutic applications. Finally, the development of new synthetic methods for BTCA can help to improve its solubility and reduce its limitations for laboratory experiments.
Méthodes De Synthèse
BTCA can be synthesized through various methods, including the reaction of 2-aminobenzothiazole with carbon dioxide and phosgene, the reaction of 2-aminobenzothiazole with carbon disulfide and phosgene, or the reaction of 2-aminobenzothiazole with carbon monoxide and phosgene. The most commonly used method involves the reaction of 2-aminobenzothiazole with carbon dioxide and phosgene in the presence of a base catalyst. The reaction yields BTCA as a white crystalline powder with a yield of up to 90%.
Applications De Recherche Scientifique
BTCA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. BTCA has also been shown to inhibit the activity of various enzymes, including carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. In addition, BTCA has been investigated for its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions.
Propriétés
IUPAC Name |
1,1,3-trioxo-1,2-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c9-7(11)4-1-2-5-6(3-4)15(13,14)10-8(5)12/h1-3H,(H2,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQPZKXHWDSSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)S(=O)(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7703170.png)


![N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703193.png)

![1-[2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7703199.png)



![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7703215.png)
![methyl 2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7703221.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide](/img/structure/B7703241.png)